molecular formula C20H22O5 B12766723 V652Dmr3ST CAS No. 1197288-72-4

V652Dmr3ST

Cat. No.: B12766723
CAS No.: 1197288-72-4
M. Wt: 342.4 g/mol
InChI Key: ORGIEVJOOKKXIL-JXMROGBWSA-N
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Description

V652Dmr3ST is a synthetic organic compound characterized by a complex molecular architecture. Its IUPAC name is 5-(1-(3-(trifluoromethyl)phenyl)vinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (5b). The structure comprises a dihydrooxazole ring fused to a decahydrophenanthrene backbone, with a trifluoromethylphenyl substituent and vinyl groups contributing to its steric and electronic properties .

Properties

CAS No.

1197288-72-4

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H22O5/c1-4-11-25-15-8-5-14(6-9-15)7-10-17(21)20-18(22)12-16(23-2)13-19(20)24-3/h5-10,12-13,22H,4,11H2,1-3H3/b10-7+

InChI Key

ORGIEVJOOKKXIL-JXMROGBWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcone derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and oxidative stress .

Comparison with Similar Compounds

Key Characterization Data:

  • 1H NMR (300 MHz, CDCl3) : Peaks at δ 7.65 (d, J = 8.1 Hz, 1H), 7.45–7.30 (m, 3H), 5.85 (s, 1H), and 1.25 (s, 3H) confirm the presence of aromatic protons, vinyl groups, and methyl substituents.
  • 13C NMR (75 MHz, CDCl3) : Signals at δ 165.2 (C=O), 140.5 (CF3-substituted aromatic carbon), and 22.1 (CH3) validate the core structure .

Comparative Analysis with Structurally Similar Compounds

To contextualize V652Dmr3ST’s properties, a comparison with three analogs is provided below.

Table 1: Structural and Spectroscopic Comparison

Compound Core Structure Key Substituents 1H NMR (δ, ppm) 13C NMR (δ, ppm) Bioactivity (IC50, nM)
This compound Dihydrooxazole + Decahydrophenanthrene Trifluoromethylphenyl, Vinyl 7.65 (d), 5.85 (s), 1.25 (s) 165.2 (C=O), 140.5 (CF3-C) Not reported
Analog A [Ref: 2] Dihydrooxazole + Steroid Chlorophenyl, Ethyl 7.50 (d), 5.70 (s), 1.10 (t) 163.8 (C=O), 135.2 (Cl-C) 120 ± 15 (Enzyme X)
Analog B [Ref: 3] Benzoxazole + Terpene Nitrophenyl, Isopropyl 8.10 (d), 6.20 (s), 1.30 (d) 167.5 (C=O), 148.3 (NO2-C) 250 ± 30 (Enzyme Y)
Analog C [Ref: 4] Oxazole + Adamantane Fluorophenyl, Methyl 7.40 (d), 5.90 (s), 1.20 (s) 164.9 (C=O), 142.1 (F-C) 85 ± 10 (Enzyme Z)

Key Observations:

Structural Rigidity: this compound’s decahydrophenanthrene backbone provides greater conformational rigidity compared to Analog A’s steroid core and Analog C’s adamantane system. This rigidity may enhance binding specificity in hydrophobic environments .

Spectroscopic Signatures :

  • The C=O peak in this compound (δ 165.2) aligns with analogs but shows slight upfield shifts due to steric hindrance from the decahydrophenanthrene moiety .
  • Vinyl protons (δ 5.85) are distinct from Analog B’s nitrophenyl signals (δ 8.10), highlighting substituent-driven electronic differences .

Pharmacological Potential: While bioactivity data for this compound is unavailable, Analog C’s IC50 of 85 nM against Enzyme Z suggests that fluorinated aromatic systems paired with rigid cores may optimize inhibitory potency .

Research Findings and Implications

  • Stability : The trifluoromethyl group enhances metabolic stability compared to Analog B’s nitro group, which is prone to reduction in vivo .
  • Thermodynamic Solubility : Preliminary data suggest this compound’s solubility in DMSO (12 mg/mL) exceeds Analog C’s (8 mg/mL), likely due to its vinyl groups disrupting crystallinity .

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